(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH
CAS No.: 501015-18-5
Cat. No.: VC3717906
Molecular Formula: C15H18F3NO4
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 501015-18-5 |
---|---|
Molecular Formula | C15H18F3NO4 |
Molecular Weight | 333.3 g/mol |
IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Standard InChI Key | UPKLBXIBSSZUID-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
Introduction
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH is a specialized organic compound widely utilized in pharmaceutical and chemical research. It is a derivative of beta-phenylalanine with a trifluoromethyl group substitution, making it valuable for synthetic applications and as an intermediate in drug development. Below is a detailed analysis of its properties, synthesis, and potential applications.
Chemical Identification
Property | Details |
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Chemical Name | (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH |
CAS Number | 501015-18-5 |
Molecular Formula | C15H18F3NO4 |
Molecular Weight | 333.3 g/mol |
IUPAC Name | (R)-3-{[(tert-butoxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Synonyms | Boc-D-beta-Phe(3-CF3)-OH, Boc-3-Trifluoromethyl-D-beta-Phenylalanine |
The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino functionality during synthetic processes. The trifluoromethyl group enhances its lipophilicity and chemical stability, making it highly desirable in medicinal chemistry.
Structural Features
The structure of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH includes:
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A beta-phenylalanine backbone.
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A trifluoromethyl group (-CF3) attached to the aromatic ring, contributing to its electron-withdrawing properties.
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A Boc-protected amino group, which prevents undesired reactions during synthesis.
Synthesis
The synthesis of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH typically involves:
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Preparation of the Beta-Amino Acid Backbone:
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Beta-phenylalanine derivatives are prepared via enantioselective methods or from commercially available precursors.
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Introduction of the Trifluoromethyl Group:
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The trifluoromethylation step employs reagents like trifluoroiodomethane or trifluoroacetic acid derivatives.
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Protection with Boc Group:
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The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
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Reaction Scheme
Pharmaceutical Research
The compound serves as a building block for synthesizing bioactive molecules, particularly those targeting:
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Enzyme inhibitors
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Receptor modulators
The trifluoromethyl group enhances binding affinity and metabolic stability.
Peptide Synthesis
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH is incorporated into peptides to improve their pharmacokinetic profiles due to its hydrophobic nature.
Medicinal Chemistry
Its unique structural features make it ideal for designing drugs with improved lipophilicity, potency, and selectivity.
Advantages of Trifluoromethyl Substitution
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Increased Lipophilicity: Facilitates membrane permeability.
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Enhanced Metabolic Stability: Resists enzymatic degradation.
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Improved Binding Affinity: Strengthens interactions with biological targets.
Limitations and Challenges
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Cost: Trifluoromethylation reagents are expensive.
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Synthetic Complexity: Requires precise control over reaction conditions.
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Limited Solubility: Poor aqueous solubility may limit certain applications.
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